molecular formula C18H16BrCl2NO3 B12439088 Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate

Cat. No.: B12439088
M. Wt: 445.1 g/mol
InChI Key: NEAGYRGZNJWPLE-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Anhydrous ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction parameters are optimized to achieve high yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetone (Finkelstein reaction)

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Major Products Formed

    Substitution: Formation of iodinated derivatives

    Reduction: Formation of the corresponding alcohol

    Hydrolysis: Formation of the corresponding carboxylic acid and ethanol

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which may further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
  • Ethyl 3-(4-fluorophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate
  • Ethyl 3-(4-bromophenyl)-2-[(2,4-dichlorophenyl)formamido]propanoate

Uniqueness

Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these halogens can enhance its stability and binding properties compared to similar compounds.

Properties

IUPAC Name

ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrCl2NO3/c1-2-25-18(24)15(10-11-6-8-12(19)9-7-11)22-17(23)16-13(20)4-3-5-14(16)21/h3-9,15H,2,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAGYRGZNJWPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Br)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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